1-(5-Amino-2-fluorophenyl)propan-1-one
Description
1-(5-Amino-2-fluorophenyl)propan-1-one is a fluorinated aromatic ketone with a propan-1-one backbone and substituents at the 2- and 5-positions of the phenyl ring. The compound features a fluorine atom at the 2-position and an amino group (-NH₂) at the 5-position.
Properties
IUPAC Name |
1-(5-amino-2-fluorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-2-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRBLAMOPOFYHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807049-73-5 | |
| Record name | 1-(5-amino-2-fluorophenyl)propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Amino-2-fluorophenyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of p-nitroacetophenone with ammonia and sodium fluoride under alkaline conditions. The specific steps include dissolving p-nitroacetophenone in an alcohol or ketone solvent, adding ammonia and sodium fluoride, and allowing the reaction to proceed. The product is then separated, crystallized, and purified to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Amino-2-fluorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and fluorine groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Synthesis Overview
- Starting Materials : 5-Amino-2-fluorobenzaldehyde, propanone.
- Reaction Conditions : Typically involves condensation reactions followed by reduction processes.
General Reaction Scheme
Medicinal Chemistry
The compound has been investigated for its potential as a precursor in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders. Its structural characteristics make it a candidate for developing inhibitors of monoamine oxidase (MAO), which are crucial in the treatment of depression and Parkinson's disease.
Case Study: MAO Inhibition
Research has shown that derivatives of 1-(5-Amino-2-fluorophenyl)propan-1-one can act as selective inhibitors of MAO-B, suggesting their utility in treating neurodegenerative diseases. A study demonstrated that modifications to the amino group can enhance binding affinity and selectivity towards MAO-B over MAO-A, leading to fewer side effects associated with non-selective inhibitors .
Synthetic Biology
In synthetic biology, this compound serves as an important intermediate in the enzymatic synthesis of chiral amines. The use of transaminases has been highlighted for producing optically pure amines from ketones, showcasing its role in green chemistry initiatives .
Case Study: Enzymatic Synthesis
A notable application involved using this compound in the enzymatic production of L-alanine through transamination reactions. This process not only demonstrates the compound's versatility but also its potential in biocatalysis, reducing the need for harsh chemical conditions .
Material Science
The compound's unique properties have led to explorations in material science, particularly in the development of functional materials for sensors and electronic devices. Its ability to form stable complexes with metal ions makes it suitable for applications in catalysis and as a sensor material.
Data Table: Comparison of Applications
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-fluorophenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino and fluorine groups on the phenyl ring can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares 1-(5-Amino-2-fluorophenyl)propan-1-one with structurally related compounds, focusing on substituent positions and functional groups:
Key Observations :
- Biological Activity: Amino-substituted propanones (e.g., cathinones like 4-FMC) exhibit CNS activity due to structural mimicry of neurotransmitters . The 5-amino group in the target compound may confer similar bioactivity, though this requires experimental validation.
- Synthetic Utility: Halogenated analogs (e.g., 1-(3-fluorophenyl)propan-1-one) are widely used in coupling reactions, with yields influenced by substituent positions. The amino group in the target compound may enable unique reaction pathways (e.g., amination or condensation) .
Reactivity and Stability
- Halogenated Analogs: Bromo- and chloro-substituted propanones (e.g., 1-(3-bromo-4-chlorophenyl)propan-1-one) demonstrate stability under harsh conditions, making them intermediates in organohalide synthesis .
Spectroscopic and Physicochemical Properties
While direct data for the target compound is absent, comparisons can be drawn:
- Mass Spectrometry: Halogenated propanones (e.g., 1-(5-bromo-2-fluorophenyl)propan-1-one) show distinct isotopic patterns due to bromine/fluorine . The amino group may alter fragmentation pathways.
- Solubility: Amino groups enhance water solubility compared to purely halogenated analogs (e.g., 1-(4-chlorophenyl)propan-1-one) .
Biological Activity
1-(5-Amino-2-fluorophenyl)propan-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, including its antibacterial, antifungal, anticancer, and antioxidant activities, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C10H12FNO
- Molecular Weight : 183.21 g/mol
- IUPAC Name : this compound
Antibacterial Activity
Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. A study reported that compounds with similar structures showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| 1-(5-Amino-2-fluorophenyl) | 0.0039 | S. aureus |
| 0.025 | E. coli | |
| Other derivatives | 0.0195 | Bacillus mycoides |
| 0.0048 | Candida albicans |
Antifungal Activity
In addition to antibacterial effects, the compound has shown promising antifungal activity. A related study found that some derivatives exhibited potent antifungal effects against Candida albicans, with MIC values around 16.69 to 78.23 µM .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro assays. For example, compounds derived from this structure were tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, showing higher cytotoxicity against U-87 cells .
Table 2: Anticancer Activity Against Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(5-Amino-2-fluorophenyl) | U-87 | <10 |
| MDA-MB-231 | >20 |
Antioxidant Activity
The antioxidant properties of this compound have also been investigated, revealing its effectiveness in scavenging DPPH radicals. The antioxidant activity was found to be comparable to ascorbic acid, suggesting potential applications in preventing oxidative stress-related diseases .
Case Studies
Case Study 1: Synthesis and Evaluation of Derivatives
A recent study synthesized several derivatives of this compound and evaluated their biological activities. The results indicated that modifications at the phenyl ring significantly enhanced both antibacterial and anticancer activities .
Case Study 2: Structure-Activity Relationship (SAR)
An investigation into the SAR of this compound revealed that the presence of electron-donating groups on the aromatic ring improved biological activity. The introduction of fluorine at specific positions was found to enhance potency against certain bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
